molecular formula C13H20N2O3 B6019545 3-hydroxy-5,5-dimethyl-2-[(E)-morpholin-4-yliminomethyl]cyclohex-2-en-1-one

3-hydroxy-5,5-dimethyl-2-[(E)-morpholin-4-yliminomethyl]cyclohex-2-en-1-one

Cat. No.: B6019545
M. Wt: 252.31 g/mol
InChI Key: UDFFTKFORNOTIG-NTEUORMPSA-N
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Description

3-hydroxy-5,5-dimethyl-2-[(E)-morpholin-4-yliminomethyl]cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a morpholine ring and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5,5-dimethyl-2-[(E)-morpholin-4-yliminomethyl]cyclohex-2-en-1-one typically involves the condensation of 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one with morpholine and an appropriate aldehyde. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as molecular sieves or other solid supports . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Catalysts and reaction conditions are carefully selected to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5,5-dimethyl-2-[(E)-morpholin-4-yliminomethyl]cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-oxo-5,5-dimethyl-2-[(E)-morpholin-4-yliminomethyl]cyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-5,5-dimethyl-2-[(E)-morpholin-4-ylmethyl]cyclohex-2-en-1-one.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-hydroxy-5,5-dimethyl-2-[(E)-morpholin-4-yliminomethyl]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-5,5-dimethyl-2-[(E)-morpholin-4-yliminomethyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-5,5-dimethyl-2-[(E)-phenyliminomethyl]cyclohex-2-en-1-one
  • 3-hydroxy-5,5-dimethyl-2-[(E)-pyrrolidin-4-yliminomethyl]cyclohex-2-en-1-one
  • 3-hydroxy-5,5-dimethyl-2-[(E)-piperidin-4-yliminomethyl]cyclohex-2-en-1-one

Uniqueness

The presence of the morpholine ring in 3-hydroxy-5,5-dimethyl-2-[(E)-morpholin-4-yliminomethyl]cyclohex-2-en-1-one distinguishes it from other similar compounds

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(E)-morpholin-4-yliminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2)7-11(16)10(12(17)8-13)9-14-15-3-5-18-6-4-15/h9,16H,3-8H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFFTKFORNOTIG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NN2CCOCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C(C(=O)C1)/C=N/N2CCOCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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